8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Lipophilicity LogP Medicinal chemistry

Medicinal chemistry programs often require spirocyclic scaffolds that combine strain-driven conformational rigidity with orthogonal functional handles for SAR expansion. This hydrochloride salt addresses that need.

- **Dual functionalization**: Carboxylic acid at position 2 for amide coupling; 8-cyano group for hydrolysis, reduction, or click transformations.
- **Optimized physicochemical profile**: Calculated logP ~0.7 (Boc analog) and enhanced aqueous solubility from nitrile dipole and HCl salt; suitable for millimolar biochemical screening.
- **Supply-chain ready**: Typical purity ≥98% with full analytical characterization (NMR, HPLC, LC-MS); no additional purification required for hit-to-lead workflows.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.67
CAS No. 2138564-74-4
Cat. No. B2923606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride
CAS2138564-74-4
Molecular FormulaC9H13ClN2O2
Molecular Weight216.67
Structural Identifiers
SMILESC1C(CC12CNCC2C#N)C(=O)O.Cl
InChIInChI=1S/C9H12N2O2.ClH/c10-3-7-4-11-5-9(7)1-6(2-9)8(12)13;/h6-7,11H,1-2,4-5H2,(H,12,13);1H
InChIKeyLMTBPWNPVNLRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Cyano-6-azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride – Physicochemical Baseline


8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a bifunctional spirocyclic building block that combines a strained azetidine (four-membered) ring with a pyrrolidine ring via a shared spiro carbon, bearing a carboxylic acid at the 2‑position and a nitrile substituent at the 8‑position [1]. Marketed as a hydrochloride salt with molecular formula C₉H₁₃ClN₂O₂ (MW = 216.66 g·mol⁻¹) and typical purities of ≥95 % (some vendors claim NLT 98 %), it is supplied as a research‑grade intermediate for medicinal chemistry and fragment‑based elaboration programs .

Spirocyclic scaffold Azetidine-pyrrolidine core with high fraction sp³, supporting 3D fragment elaboration.
Bifunctional handles Carboxylic acid at C2 for amide coupling; nitrile at C8 for further diversification.
Hydrochloride salt Enhanced crystallinity and handling suited for automated parallel synthesis workflows.

8-Cyano-6-azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride – Non-Interchangeable Spirocycles


The 8‑cyano‑6‑azaspiro[3.4]octane‑2‑carboxylic acid scaffold occupies a narrow region of chemical space that is not simply replicated by moving the nitrogen position (e.g., 5‑ or 7‑azaspiro regioisomers) or omitting the 8‑cyano group. The nitrile substituent introduces a strong electron‑withdrawing effect and a linear triple‑bond dipole that simultaneously modulates the pKa of the carboxylic acid, elevates topological polar surface area (TPSA), and adds an extra hydrogen‑bond acceptor [1]. Consequently, the unsubstituted 6‑azaspiro[3.4]octane‑2‑carboxylic acid (CAS 1421002-27-8), the 5‑azaspiro regioisomer (CAS 1523606-22-5), and even Boc‑protected variants all exhibit distinctly different solubility, lipophilicity, and electrostatic profiles . These differences cannot be corrected by post‑hoc formulation; they are structurally encoded and directly impact molecular recognition, permeability, and down‑stream synthetic tractability .

8-Cyano omission Removing the cyano group shifts lipophilicity by >2 log units and reduces TPSA, altering permeability and solubility profiles.
Regioisomer switch (5-azaspiro) Moving the nitrogen to position 5 changes the hydrogen-bond vector and electrostatic surface, potentially disrupting SAR without interchangeable bioactivity data.
Free base vs HCl salt The free base has fewer H-bond donors and may differ in crystallinity and solubility, affecting formulation consistency.

8-Cyano-6-azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride – Comparator Evidence Guide


Nitrile-Driven Lipophilicity vs Unsubstituted Core

The introduction of an 8‑cyano group raises the predicted XLogP3‑AA of the Boc‑protected free‑acid form to 0.7, contrasting sharply with the −2.2 calculated for the unsubstituted 6‑azaspiro[3.4]octane‑2‑carboxylic acid [1]. Although direct XLogP3‑AA for the hydrochloride salt is not available, the trend demonstrates that the nitrile shifts the scaffold from a highly hydrophilic zwitterionic space (logP < 0) into a moderately lipophilic region (logP ≈ 0.5–1.0), which can enhance passive membrane permeability when the compound is incorporated into a larger lead structure [2].

Lipophilicity Shift
Reported
ΔlogP ≈ +2.9
Supports distinct ADME property set
Core substitution not interchangeable
Lipophilicity LogP Medicinal chemistry

TPSA Elevation and Hydrogen-Bonding Capacity

The 8‑cyano‑6‑azaspiro[3.4]octane‑2‑carboxylic acid hydrochloride exhibits a computed TPSA of 73.1 Ų, compared to 49.3 Ų for the unsubstituted 6‑azaspiro[3.4]octane‑2‑carboxylic acid [1]. The additional ~24 Ų arise from the nitrile nitrogen and the hydrochloride counter‑ion, increasing the capacity for intermolecular hydrogen bonds [2]. This shift may improve aqueous solubility of conjugates and modulate off‑target binding selectivity.

TPSA Increase
Reported
73.1 Ų
+48% vs unsubstituted core
Differentiates solvation and molecular recognition profiles
Computed by Cactvs 3.4.8.18
Polar surface area Hydrogen bonding Drug-likeness

Hydrogen-Bond Donor Count via Hydrochloride Salt

The hydrochloride salt carries three hydrogen‑bond donors (HBD = 3) versus two for the free‑base 6‑azaspiro[3.4]octane‑2‑carboxylic acid [1]. The additional donor arises from the protonated pyrrolidine nitrogen and contributes to higher crystal lattice energy, improved solid‑state stability, and potentially enhanced aqueous solubility compared with the neutral free base [2].

H-Bond Donor Count
Reported
HBD = 3
HCl salt vs free base (HBD=2)
May improve crystallinity and handling for parallel synthesis
Salt form selection affects solid-state properties
Salt form Hydrogen bond donor Crystallinity

6- vs 5-Azaspiro Regioisomerism

The 6‑azaspiro[3.4]octane framework places the basic nitrogen in the pyrrolidine ring, whereas the 5‑azaspiro[3.4]octane regioisomer (CAS 1523606-22-5) presents the nitrogen in the azetidine ring . This positional shift alters the vector of the hydrogen‑bond donor/acceptor and the electrostatic potential surface, which can lead to divergent binding affinities even when the same substituents are appended [1]. No interchangeable biological data exist that would permit substitution of one regioisomer for the other.

Regioisomer Geometry
Class-level
N at position 6 (pyrrolidine)
vs N at position 5 (azetidine)
Vector shift may alter binding; not functionally equivalent
No head-to-head bioactivity data available
Regioisomer Receptor fit Structure-activity relationship

High Fraction sp³ and Conformational Restriction

The 6‑azaspiro[3.4]octane substructure is inherently three‑dimensional, with a fraction of sp³‑hybridized carbons (Fsp³) of 0.88, placing it among the class of “escape‑from‑flatland” scaffolds that are correlated with improved clinical success rates [1]. The 8‑cyano modification does not lower Fsp³ while adding a linear, conformationally restricted dipole that can engage in directional interactions without introducing additional rotatable bonds [2]. This contrasts with more flexible aliphatic linkers that increase entropic penalty upon binding.

Fraction sp³
Class-level
Fsp³ = 0.88
Rotatable bonds = 1
Conformationally restricted scaffold; supports fragment growth
Compared to median drug Fsp³ ≈ 0.45
Fraction sp³ Conformational restriction Drug-likeness

8-Cyano-6-azaspiro[3.4]octane-2-carboxylic Acid Hydrochloride – High-Value Applications


Fragment-Based Drug Discovery with Balanced Lipophilicity

The 8‑cyano scaffold’s calculated logP near 0.7 (Boc‑protected analog) places it in the optimal lipophilicity window for fragment hits (logP < 3) while retaining sufficient aqueous solubility for biochemical screening at concentrations up to millimolar range [1]. The hydrochloride salt further improves handling for automated liquid‑dispensing platforms.

Structure-Based Design with Directional H-Bond Acceptor

The nitrile group provides a geometrically well‑defined, linear hydrogen‑bond acceptor that can target backbone amide NH or side‑chain donors in protein active sites, as documented for nitrile‑containing inhibitors in PDB structural analyses [2]. The 6‑azaspiro core orients this dipole without introducing additional conformational flexibility.

Parallel Synthesis of Spirocyclic Libraries for Phenotypic Screening

The carboxylic acid handle at position 2 enables direct amide coupling with diverse amines, while the 8‑cyano group can be further transformed (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or click chemistry) without disturbing the spirocyclic core . This dual‑vector functionalization is not accessible with the simpler 8‑unsubstituted core.

Procurement Benchmarking Against In-Class Spirocyclic Building Blocks

When evaluating spirocyclic carboxylic acid building blocks, the 8‑cyano‑6‑azaspiro[3.4]octane‑2‑carboxylic acid hydrochloride (Synblock NLT 98 %, CymitQuimica min. 95 %) provides documented purity levels and analytical characterisation (NMR, HPLC, LC‑MS) that meet the requirements for hit‑to‑lead and lead‑optimisation chemistry without additional purification .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Reported lipophilicity within fragment-like range (XLogP3 ~0.7)
Verify ADME properties in hit-to-lead progression
Structure-based design with directional H-bond acceptor
Linear cyano group as geometrically defined hydrogen-bond acceptor
Confirm binding mode via crystallography or docking
Parallel synthesis of spirocyclic libraries
Dual functionalization: C2 carboxylic acid and C8 nitrile
Assess compatibility with amine coupling and nitrile transformations
Procurement benchmarking
Documented purity grades and analytical characterisation
Review COA for NMR, HPLC, LC-MS data
Quote Request

Request a Quote for 8-Cyano-6-azaspiro[3.4]octane-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.